

Siremadlin synergy scores comparison Loewe Bliss HSA ZIP models

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Compound Focus: Siremadlin

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Understanding the Synergy Models

The table below summarizes the core principles, strengths, and limitations of the Bliss, Loewe, HSA, and ZIP models to help you understand their key differences.

Model	Core Principle & Formula	Best For	Key Assumptions & Limitations
Bliss Independence [1] [2]	Principle: Drugs act through independent mechanisms. Formula: Expected Effect = $y_A + y_B - (y_A \times y_B)$	Early screening of drugs with distinct/independent mechanisms of action (MoA) [1].	Assumes probabilistic independence. Can be problematic if pathways have significant crosstalk [2].
Loewe Additivity [1] [3]	Principle: A drug cannot synergize with itself. Conceptual Formula: $(D_1 / D_{x1}) + (D_2 / D_{x2}) = 1$	Combinations where drugs have a similar mode of action [1].	Assumes drugs have similar, "sham-combination" pharmacodynamic curves. Inaccurate if potency or efficacy differs significantly [2].
HSA (Highest Single Agent) [1] [2]	Principle: Expected effect equals the stronger effect of either drug alone. Formula: Expected Effect = $\max(y_A, y_B)$	Quick filtering or as a conservative, initial benchmark [1].	Makes no assumption of an interaction model. Very lenient; often identifies the most synergies [1] [2].
ZIP (Zero Interaction Potency) [1] [3]	Principle: Compares observed response to a non-interaction model where dose-response curves' potencies are unchanged in combination.	High-	

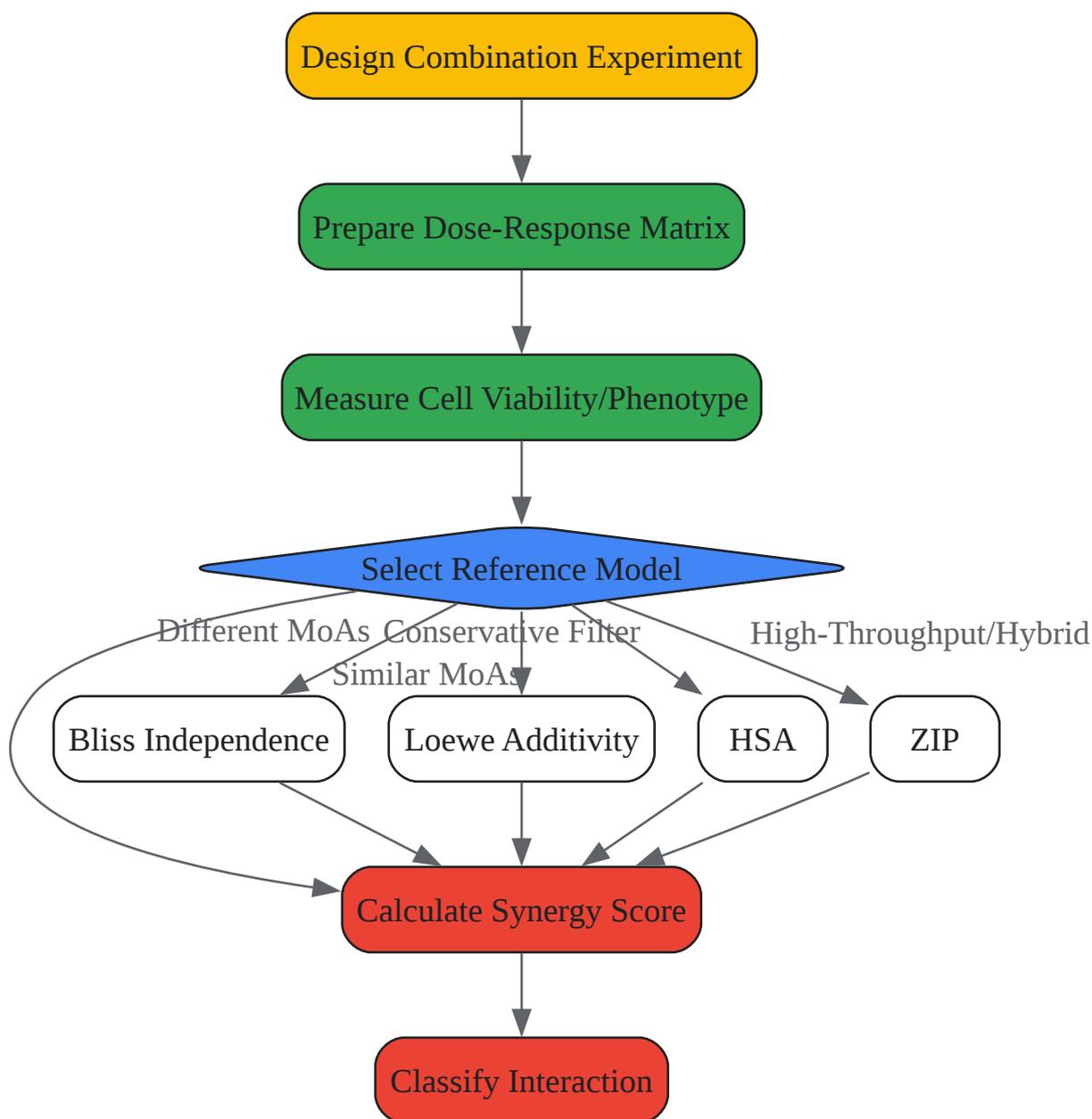
throughput screening; hybrid approach when drug MoAs are similar or different [1]. | Integrates concepts from Bliss and Loewe. Requires accurate dose-response curve fitting, which can fail with noisy data [2]. |

Synergy Models in Practice: Siremadlin Case Studies

Researchers typically select a model based on the biological context of the drug combination. Here are examples of how synergy with **Siremadlin** has been evaluated in recent studies.

- **Siremadlin + Trametinib (MEK inhibitor):** A 2022 study evaluated this combination in melanoma A375 cells. The researchers used multiple models and reported a **ZIP δ score of 7.48%** and a **MuSyC β parameter of 23.12%**, both classifying the combination as synergistic [4]. This multi-model approach provides a more robust conclusion, and the synergy was significant enough to be translated into a PBPK/PD model for in vivo prediction [5].
- **Idasanutlin (MDM2 inhibitor) + Navitoclax (BCL-2/xL inhibitor):** While this study used a different MDM2 inhibitor (Idasanutlin), it is highly relevant for methodology. A 2024 high-throughput screen in acute lymphoblastic leukemia (ALL) identified Navitoclax as a top combination partner. The interaction was quantified using the **Bliss independence model**, which demonstrated strong synergistic lethality [6]. This shows the application of Bliss for screening combinations with independent mechanisms (p53 activation and BCL-2 inhibition).

The following workflow visualizes the typical process of designing a combination study and calculating a synergy score, from experimental setup to data analysis.



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A Guide to Model Selection

Choosing the right model is critical, as a combination may be synergistic in one model but not another [4] [2]. Here are some practical guidelines:

- **Match the Model to the Mechanism:** Use **Loewe** for drugs with similar mechanisms (e.g., two kinase inhibitors) and **Bliss** for drugs with distinct, independent mechanisms [1].

- **Leverage the HSA Model for Simplicity:** Use **HSA** for a quick, conservative first pass, acknowledging it may have a higher false-positive rate for synergy [1] [2].
- **Employ the ZIP Model for Robust, High-Throughput Analysis:** The **ZIP** model is a powerful modern tool, especially for high-throughput screening where it captures interaction landscapes across all tested dose pairs [1] [3].
- **Use Multiple Models for Confidence:** The most reliable approach is to use more than one model. If Bliss, Loewe, and ZIP all agree on synergy, you can have higher confidence in the result [4].

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References

1. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
2. Applying synergy metrics to combination screening data [sciencedirect.com]
3. Drug Synergy in Complex Dose–Response Landscapes [pmc.ncbi.nlm.nih.gov]
4. In Vitro/In Vivo Translation of Synergistic Combination of ... [pmc.ncbi.nlm.nih.gov]
5. In Vitro/In Vivo Translation of Synergistic Combination ... [mdpi.com]
6. Combination p53 activation and BCL-xL/BCL-2 inhibition ... [nature.com]

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